Benzyl 4-hydroxybutanoate

Overview

Description

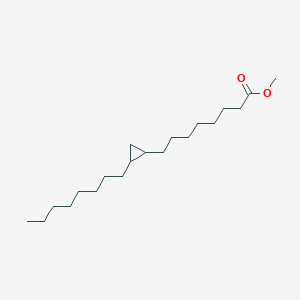

Benzyl 4-hydroxybutanoate, also known as 4-hydroxybutanoic acid benzyl ester, is a compound belonging to the family of carboxylic acid esters. It is an organic compound which is synthesized from the reaction of benzyl alcohol and 4-hydroxybutanoic acid. It is an important compound in the field of organic chemistry and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Catalysis

Benzyl 4-hydroxybutanoate is involved in various synthetic applications. An example is its use in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, leading to pharmaceutically relevant products like 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, with applications in anticoagulant synthesis (Kischel et al., 2007).

Enantioselective Reduction

The compound also plays a role in enantioselective reductions. For instance, benzyl acetoacetate, closely related to this compound, has been reduced enantioselectively to benzyl (S)-3-hydroxybutanoate using microorganisms, demonstrating its potential in biocatalytic processes (Ribeiro et al., 2014).

Material Science

In material science, derivatives of 3-hydroxybutanoate, to which this compound is structurally related, have been used in the synthesis of optically active polyester-amides. These compounds exhibit unique properties like high glass transition temperatures and specific rotations, which are essential for material design (Kobayashi et al., 1993).

Biomedical Applications

Polyhydroxyalkanoates (PHAs), a class of polyesters that includes polymers of 3-hydroxybutanoate, have been explored as biomaterials for tissue engineering. These materials are biodegradable and thermoprocessable, making them suitable for a range of medical applications including sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).

Synthetic Organic Chemistry

This compound has been used in various synthetic routes in organic chemistry. For instance, it serves as an intermediate in the synthesis of various compounds, demonstrating its versatility as a building block in organic synthesis (Kato & Kimura, 1977).

Mechanism of Action

Target of Action

Benzyl 4-hydroxybutanoate primarily targets the enzyme 4-hydroxybutyrate dehydrogenase . This enzyme plays a crucial role in the metabolism of 4-hydroxybutanoic acid .

Mode of Action

The compound interacts with its target, 4-hydroxybutyrate dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction that converts 4-hydroxybutanoate and NAD+ into succinate semialdehyde, NADH, and H+ .

Biochemical Pathways

The interaction of this compound with 4-hydroxybutyrate dehydrogenase affects the butanoate metabolism pathway and the degradation of the neurotransmitter 4-hydroxybutanoic acid . The downstream effects include the production of succinate semialdehyde, NADH, and H+ .

Pharmacokinetics

It is known that the compound is soluble in ethanol and methanol, but almost insoluble in water . This could impact its bioavailability.

Result of Action

It has been shown to be antigenic and is used as a reagent for the study of biomolecules . It is also used in the development of polyvalent vaccines and conjugates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body. Furthermore, its stability could be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various biomolecules, potentially influencing their function

Cellular Effects

Given its role as a reagent in the study of biomolecules, it is likely that it influences cell function in some way . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

benzyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXCATWWXVJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560372 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91970-62-6 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper focuses on synthesizing γ-hydroxy-α-(arylmethyl)carboxylic acids. How does benzyl 4-hydroxybutanoate relate to this research, and what insights does the paper offer about its potential synthesis?

A1: this compound, a γ-hydroxy-α-(arylmethyl)carboxylic acid ester, holds a direct connection to the research presented in the paper []. While the paper doesn't explicitly synthesize this compound, it details a novel synthetic pathway for producing γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones. This methodology could potentially be adapted to synthesize this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)